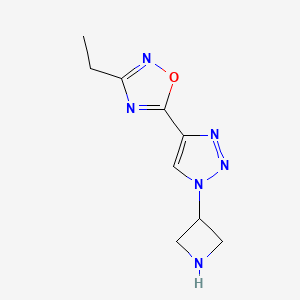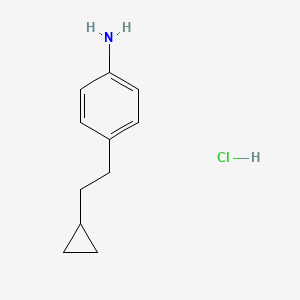
4-(2-Cyclopropylethyl)aniline hydrochloride
Vue d'ensemble
Description
4-(2-Cyclopropylethyl)aniline hydrochloride is a chemical compound used in various scientific research fields. It is known for its applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a cyclopropylethyl group attached to an aniline moiety, which is further converted to its hydrochloride salt form for enhanced stability and solubility.
Méthodes De Préparation
The synthesis of 4-(2-Cyclopropylethyl)aniline hydrochloride can be achieved through several methods:
Classical Methods: One common approach involves the nitration of benzene derivatives followed by reduction to form aniline derivatives. This method typically uses reagents such as nitric acid and sulfuric acid for nitration, followed by reduction using zinc, tin, or iron with hydrochloric acid.
Direct Displacement: Another method involves the direct displacement of halogens in haloarenes at high temperatures. This method can be facilitated by using copper catalysts to enhance the reaction efficiency.
Industrial Production: Industrial production methods often involve large-scale nitration and reduction processes, optimized for high yield and purity. These methods may also incorporate advanced catalytic systems to improve reaction rates and selectivity.
Analyse Des Réactions Chimiques
4-(2-Cyclopropylethyl)aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized products.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on carbon or other suitable catalysts, converting the compound to its reduced forms.
Substitution: Nucleophilic substitution reactions can occur, where the amino group of the aniline moiety can be substituted with various electrophiles under appropriate conditions. Common reagents for these reactions include alkyl halides and acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aniline derivatives.
Applications De Recherche Scientifique
4-(2-Cyclopropylethyl)aniline hydrochloride has a wide range of applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, aiding in the development of new chemical entities.
Medicinal Chemistry: This compound is valuable in the design and synthesis of pharmaceutical agents, particularly those targeting specific biological pathways.
Biological Studies: Researchers use this compound to study its effects on various biological systems, including its potential as a therapeutic agent.
Industrial Applications: In industry, it is used in the production of dyes, polymers, and other materials that require specific chemical properties.
Mécanisme D'action
The mechanism of action of 4-(2-Cyclopropylethyl)aniline hydrochloride involves its interaction with molecular targets and pathways within biological systems. The compound can act as a nucleophile, participating in various biochemical reactions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function. The specific pathways involved depend on the context of its use, such as in medicinal chemistry or biological studies.
Comparaison Avec Des Composés Similaires
4-(2-Cyclopropylethyl)aniline hydrochloride can be compared with other similar compounds, such as:
Aniline Derivatives: Compounds like 4-methylaniline and 4-ethylaniline share structural similarities but differ in their substituent groups, leading to variations in their chemical properties and reactivity.
Cyclopropyl Compounds: Other cyclopropyl-containing compounds, such as cyclopropylamine, exhibit different reactivity patterns due to the presence of the cyclopropyl group.
Hydrochloride Salts: Similar hydrochloride salts, such as 4-chloroaniline hydrochloride, provide insights into the effects of different substituents on the aniline moiety.
The uniqueness of this compound lies in its specific combination of the cyclopropylethyl group and aniline moiety, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
4-(2-cyclopropylethyl)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c12-11-7-5-10(6-8-11)4-3-9-1-2-9;/h5-9H,1-4,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCJCIUWVNGNEIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCC2=CC=C(C=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



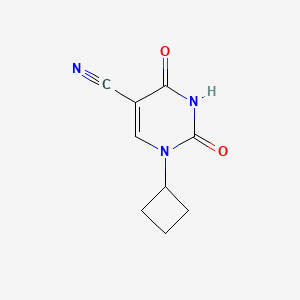
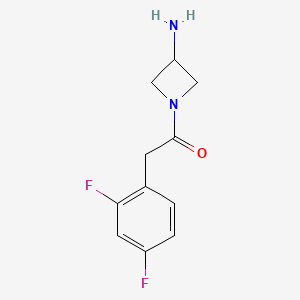
![1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1470067.png)
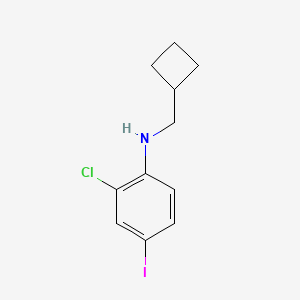
![1-[(2-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470069.png)
![1-{[(propan-2-yl)carbamoyl]methyl}-1H-pyrrole-3-carboxylic acid](/img/structure/B1470070.png)
![[1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1470071.png)
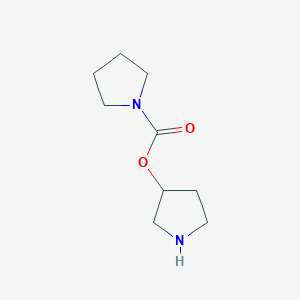
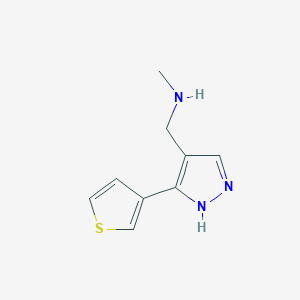
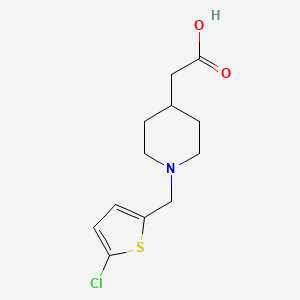
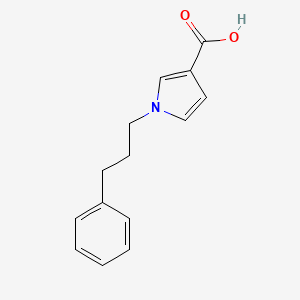
![1-[(3,4-dichlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470082.png)
